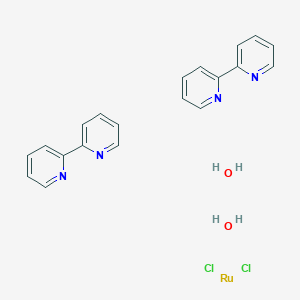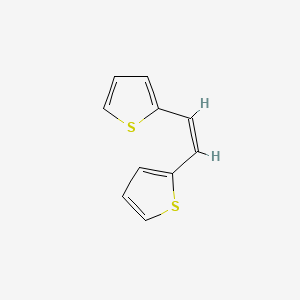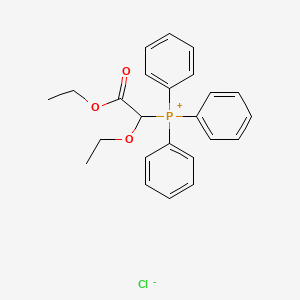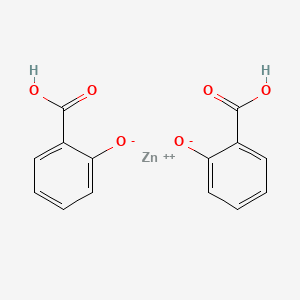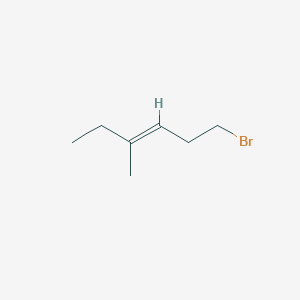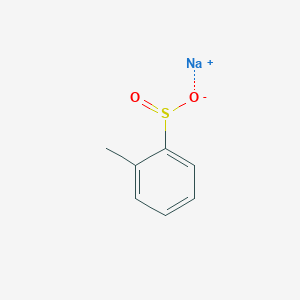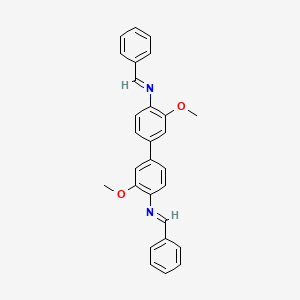![molecular formula C₂₃H₂₈F₂N₆O₄S B1144446 (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo CAS No. 1643378-48-6](/img/no-structure.png)
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole compounds, including 1,2,4-triazoles, have been extensively studied due to their diverse chemical properties and applications in various fields such as medicinal chemistry and material science. These compounds are known for their robustness and versatility, which allow for a wide range of chemical modifications and applications.
Synthesis Analysis
The synthesis of triazole derivatives often involves cycloaddition reactions, cyclization of N-acyl-S-methylisothioureas with alkylhydrazines, or reactions with carbon disulfide followed by heterocyclization with haloketones, haloesters, and hydrazonoyl halides (Chen et al., 2001).
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the molecular structure of triazole compounds. The analysis shows that these compounds can form strong intermolecular hydrogen bonds and exhibit various framework structures based on the arrangement of hydrogen bonds (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including 1,3-dipolar cycloadditions, which are crucial for the synthesis of 5-amino-1,2,4-triazoles. These reactions can be catalyzed by different agents, such as ruthenium, to give protected versions of triazole amino acids (Yen et al., 2016).
Physical Properties Analysis
The physical properties of triazole compounds, such as their crystal structures and hydrogen bonding patterns, can significantly influence their chemical behavior and applications. For example, the planar structure of the triazole ring and the orientation of substituents can affect the compound's stability and reactivity (Kălmăn et al., 1984).
Chemical Properties Analysis
The chemical properties of triazole derivatives are influenced by their molecular structure, particularly the presence and position of substituents on the triazole ring. These properties determine the compound's reactivity, potential as a ligand in coordination chemistry, and suitability for various applications in organic synthesis and medicinal chemistry (Ferrini et al., 2015).
Applications De Recherche Scientifique
Process-Related Impurities in Ticagrelor
In a study conducted by Kumar et al. (2016), several process-related impurities of ticagrelor, including those structurally related to the queried compound, were identified and characterized using a range of analytical techniques such as HPLC, LC/ESI-MS(n), NMR, and IR. The impurities were isolated from enriched crude samples through column chromatography and preparative HPLC, with their structures confirmed via comprehensive spectral analysis. This research highlights the challenges in pharmaceutical synthesis and the need for robust analytical methods to ensure the purity of the final product (Kumar et al., 2016).
Pharmacokinetics of Ticagrelor
Another study focused on the absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects. The research provided detailed insights into the pharmacokinetic profile of ticagrelor, including its rapid absorption, the formation of major active metabolites, and the pathways for its elimination. Such studies are crucial for understanding the behavior of pharmaceutical compounds within the body and optimizing their dosing and administration (Teng et al., 2010).
Propriétés
Numéro CAS |
1643378-48-6 |
|---|---|
Nom du produit |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo |
Formule moléculaire |
C₂₃H₂₈F₂N₆O₄S |
Poids moléculaire |
522.57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




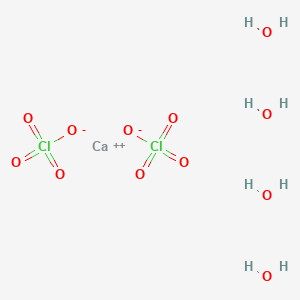
![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
